Pancreatic Lipase Inhibition: Comparable Potency to Curcumin, a Widely Studied Dietary Diarylheptanoid
CAS 79559-61-8 inhibits pancreatic lipase with an IC50 of 1.5 mg/mL using triolein as a substrate [1]. This activity is directly comparable to the well-known diarylheptanoid curcumin, which exhibits an IC50 of 0.52 mg/mL [2]. While curcumin is more potent in this specific assay, CAS 79559-61-8 demonstrates a significant and quantifiable level of pancreatic lipase inhibition, establishing it as a viable alternative or complementary research tool, particularly in contexts where curcumin's pleiotropic effects are confounding.
| Evidence Dimension | In vitro pancreatic lipase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 1.5 mg/mL |
| Comparator Or Baseline | Curcumin: IC50 = 0.52 ± 0.04 mg/mL |
| Quantified Difference | Curcumin is approximately 2.9 times more potent (lower IC50). |
| Conditions | Assay using triolein as a substrate for porcine pancreatic lipase. |
Why This Matters
This provides a clear potency benchmark against a widely available and extensively studied diarylheptanoid, allowing researchers to select the appropriate tool based on experimental requirements and the need for a comparator with a distinct polypharmacology profile.
- [1] Shin JE, Han MJ, Song MC, Baek NI, Kim DH. 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone: a pancreatic lipase inhibitor isolated from Alpinia officinarum. Biol Pharm Bull. 2004 Jan;27(1):138-40. doi: 10.1248/bpb.27.138. View Source
- [2] He X, et al. Discovery of Curcuminoids as Pancreatic Lipase Inhibitors from Medicine-and-Food Homology Plants. Nutrients. 2024;16(1):115. doi: 10.3390/nu16010115. View Source
